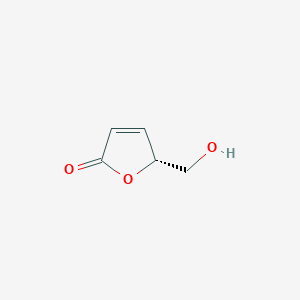
(2R)-2-(hydroxymethyl)-2H-furan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2R)-2-(hydroxymethyl)-2H-furan-5-one is a useful research compound. Its molecular formula is C5H6O3 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2R)-2-(hydroxymethyl)-2H-furan-5-one, also known as 5-hydroxymethyl-2(5H)-furanone, is a compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to the furanone family, characterized by a furan ring with a hydroxymethyl group. Its structure allows for various interactions with biological targets, contributing to its pharmacological potential.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound.
- Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, an IC50 value of approximately 10 μM was reported against A549 (human lung adenocarcinoma) cells, indicating potent antiproliferative activity .
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
Table 1: Anticancer Activity of this compound
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Studies have shown that the compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 64 to 128 μg/mL .
- Antifungal Effects : It has demonstrated antifungal activity against Candida albicans, with significant growth inhibition at concentrations as low as 64 μg/mL .
Table 2: Antimicrobial Activity of this compound
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models:
- Inhibition of Pro-inflammatory Mediators : The compound has been shown to reduce levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages, indicating its role in modulating inflammatory responses .
- Cellular Protection : In vitro studies indicate that it protects neuronal cells from glutamate-induced oxidative stress, suggesting potential applications in neuroprotection .
Case Studies
- Neuroprotection : A study investigated the protective effects of this compound on HT22 cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers, highlighting its potential as a neuroprotective agent .
- Anticancer Efficacy : In a comparative study involving various furanones, this compound showed superior efficacy against multiple cancer cell lines compared to traditional chemotherapeutics like cisplatin, emphasizing its potential as an alternative treatment option .
Eigenschaften
IUPAC Name |
(2R)-2-(hydroxymethyl)-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1-2,4,6H,3H2/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNLUIGMHSSXHB-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)O[C@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920915 |
Source


|
| Record name | 5-(Hydroxymethyl)furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112837-17-9 |
Source


|
| Record name | 5-(Hydroxymethyl)furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














